Ethyl 2-(butan-2-yl)benzoate

Description

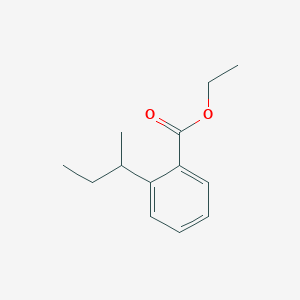

Ethyl 2-(butan-2-yl)benzoate (C₁₃H₁₈O₂) is an ester derivative of benzoic acid featuring an ethyl ester group and a branched butan-2-yl substituent at the 2-position of the aromatic ring. The butan-2-yl group introduces steric hindrance and lipophilicity, influencing its physical properties (e.g., solubility, boiling point) and reactivity. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and fragrances. Its branched alkyl chain distinguishes it from simpler benzoate esters, offering unique applications in stereoselective reactions and material science .

Properties

CAS No. |

5133-56-2 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

ethyl 2-butan-2-ylbenzoate |

InChI |

InChI=1S/C13H18O2/c1-4-10(3)11-8-6-7-9-12(11)13(14)15-5-2/h6-10H,4-5H2,1-3H3 |

InChI Key |

YIRKOLCHXSTLLA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC=C1C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(butan-2-yl)benzoate can be synthesized through the Fischer–Speier esterification method. This involves refluxing benzoic acid with ethanol and butan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs at temperatures ranging from 60 to 110°C and can take several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that facilitate the removal of water byproduct, such as Dean–Stark distillation, is common to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butan-2-yl)benzoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to produce benzoic acid and the corresponding alcohols (ethanol and butan-2-ol)

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.

Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide is employed.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products

Hydrolysis: Benzoic acid, ethanol, and butan-2-ol.

Oxidation: Benzoic acid derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(butan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(butan-2-yl)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes. By binding to specific sites on these channels, the compound reduces the passage of sodium ions, thereby blocking nerve impulse conduction and resulting in a loss of sensation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physical and Chemical Properties

The table below compares Ethyl 2-(butan-2-yl)benzoate with analogous compounds, emphasizing substituent effects:

| Compound Name | Molecular Formula | Substituent at 2-Position | Key Properties |

|---|---|---|---|

| Ethyl benzoate | C₉H₁₀O₂ | None | Lower boiling point (212°C), higher volatility, limited steric hindrance |

| Ethyl 2-methylbenzoate | C₁₀H₁₂O₂ | Methyl | Moderate lipophilicity, intermediate reactivity in ester hydrolysis |

| This compound | C₁₃H₁₈O₂ | Butan-2-yl (branched) | High lipophilicity, significant steric hindrance, slower reaction kinetics |

| Ethyl 2-phenylbenzoate | C₁₅H₁₄O₂ | Phenyl | Enhanced aromatic stacking, UV absorption, and catalytic activity in Pd coupling |

| Ethyl 2-(pentan-3-yl)benzoate | C₁₄H₂₀O₂ | Pentan-3-yl (longer chain) | Increased hydrophobicity, potential for micelle formation in solutions |

Key Observations :

- Lipophilicity: The branched butan-2-yl group increases lipophilicity compared to methyl or unsubstituted analogs, enhancing solubility in nonpolar solvents .

- Steric Effects : The bulky substituent slows nucleophilic acyl substitution reactions, as seen in hydrolysis and transesterification .

- Thermal Stability : Longer alkyl chains (e.g., pentan-3-yl) raise melting points but reduce volatility compared to shorter chains .

Ester Hydrolysis

This compound undergoes hydrolysis 20% slower than Ethyl 2-methylbenzoate due to steric hindrance from the branched alkyl group. This property is advantageous in controlled-release drug formulations where delayed hydrolysis is desirable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.